Methyl 2-amino-4-bromobenzoate

Description

The exact mass of the compound Methyl 2-amino-4-bromobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

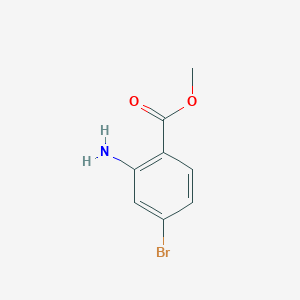

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSODGJNFCCKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591412 | |

| Record name | Methyl 2-amino-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135484-83-2 | |

| Record name | Methyl 2-amino-4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135484-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Amino-4-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-bromobenzoate

CAS Number: 135484-83-2

This technical guide provides a comprehensive overview of Methyl 2-amino-4-bromobenzoate, a key chemical intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

Methyl 2-amino-4-bromobenzoate is an off-white crystalline solid.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 135484-83-2 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Melting Point | 77-79 °C | [1] |

| Boiling Point (Predicted) | 319.3 ± 22.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.578 ± 0.06 g/cm³ | |

| Appearance | Off-white powder | [1] |

| Synonyms | Methyl 4-bromoanthranilate, 2-Amino-4-bromobenzoic acid methyl ester | [2] |

Synthesis

Methyl 2-amino-4-bromobenzoate is typically synthesized through the esterification of 2-amino-4-bromobenzoic acid with methanol, a reaction catalyzed by a strong acid such as sulfuric acid. This process is a standard method for converting carboxylic acids to their corresponding methyl esters.

Experimental Protocol: Fischer Esterification of 2-amino-4-bromobenzoic acid

This protocol outlines a representative procedure for the synthesis of Methyl 2-amino-4-bromobenzoate.

Materials:

-

2-amino-4-bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-amino-4-bromobenzoic acid and an excess of anhydrous methanol. Place a magnetic stir bar in the flask.

-

Acid Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a separatory funnel containing water.

-

Extraction: Add dichloromethane to the separatory funnel and shake vigorously to extract the product into the organic layer. Allow the layers to separate and drain the lower organic layer. Repeat the extraction of the aqueous layer with dichloromethane to maximize product recovery.

-

Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 2-amino-4-bromobenzoate can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Methyl 2-amino-4-bromobenzoate via Fischer esterification.

References

Solubility Profile of Methyl 2-amino-4-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for methyl 2-amino-4-bromobenzoate, alongside detailed experimental protocols for determining the solubility of solid organic compounds. Due to a lack of specific quantitative experimental data in publicly accessible literature, this guide focuses on providing the foundational methodologies required for researchers to determine the solubility of this compound in their own laboratory settings.

Data Presentation: Solubility of Methyl 2-amino-4-bromobenzoate

Exhaustive searches of scientific literature and chemical databases did not yield quantitative solubility data for methyl 2-amino-4-bromobenzoate in various solvents at different temperatures. The available information is qualitative in nature and is summarized in the table below.

| Solvent | Temperature | Solubility | Citation |

| Methanol | Room Temp. | Soluble | |

| Chloroform | Room Temp. | Slightly Soluble | |

| Water | Room Temp. | Insoluble |

Note: "Soluble," "Slightly Soluble," and "Insoluble" are qualitative terms and are not based on precise quantitative measurements.

Experimental Protocols

For researchers wishing to determine the precise solubility of methyl 2-amino-4-bromobenzoate, two common and reliable methods are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

Methyl 2-amino-4-bromobenzoate

-

Selected solvent(s)

-

Analytical balance

-

Conical flasks with stoppers

-

Thermostatic water bath or shaker

-

Pipettes

-

Pre-weighed evaporating dishes or watch glasses[2]

-

Drying oven

-

Filtration apparatus (e.g., syringe filters or filter paper and funnel)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 2-amino-4-bromobenzoate to a conical flask containing a known volume of the desired solvent.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture using a magnetic stirrer or a shaker in a thermostatic water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.[1][2]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.

-

Filter the withdrawn sample to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.[2]

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.[1][2]

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution withdrawn in mL) * 100

UV-Vis Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[4][5][6]

Materials and Apparatus:

-

Methyl 2-amino-4-bromobenzoate

-

Selected solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of methyl 2-amino-4-bromobenzoate of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for methyl 2-amino-4-bromobenzoate.

-

Plot a calibration curve of absorbance versus concentration.[5]

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of methyl 2-amino-4-bromobenzoate in the same manner as described for the gravimetric method.

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant from the saturated solution and filter it.

-

Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the gravimetric method.

References

Spectroscopic Analysis of Methyl 2-amino-4-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 2-amino-4-bromobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure accurate and reproducible results.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of Methyl 2-amino-4-bromobenzoate. It is important to note that while specific experimental data for this exact compound is not widely published, the presented data is a well-informed prediction based on the analysis of structurally similar compounds, including isomers and analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 2-amino-4-bromobenzoate

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |

| H-5 | 6.6 - 6.8 | Doublet (d) | ~8.0 - 9.0 |

| H-3 | 6.9 - 7.1 | Doublet of Doublets (dd) | ~8.0 - 9.0, ~2.0 |

| H-6 | 7.6 - 7.8 | Doublet (d) | ~2.0 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-amino-4-bromobenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 51 - 53 |

| C-4 (C-Br) | 110 - 112 |

| C-6 | 115 - 117 |

| C-2 (C-NH₂) | 118 - 120 |

| C-5 | 130 - 132 |

| C-3 | 133 - 135 |

| C-1 | 148 - 150 |

| C=O | 167 - 169 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data and Functional Group Analysis for Methyl 2-amino-4-bromobenzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2990 - 2850 | C-H Stretch | Methyl Group (-OCH₃) |

| 1730 - 1715 | C=O Stretch | Aromatic Ester |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1620 - 1550 | N-H Bend | Primary Amine (-NH₂) |

| 1310 - 1250 | Asymmetric C-O-C Stretch | Ester |

| 1150 - 1000 | Symmetric C-O-C Stretch | Ester |

| 850 - 750 | C-H Out-of-Plane Bend | Substituted Benzene |

| 700 - 500 | C-Br Stretch | Aryl Halide |

Sample Preparation: KBr Pellet.

Table 4: Predicted Mass Spectrometry Fragmentation Data for Methyl 2-amino-4-bromobenzoate

| m/z | Proposed Fragment Ion | Notes |

| 229/231 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 200/202 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 172/174 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 151 | [M - Br]⁺ | Loss of the bromine radical. |

| 120 | [C₇H₆NO]⁺ | Further fragmentation of the [M - Br]⁺ ion. |

| 92 | [C₆H₆N]⁺ | Fragmentation of the aromatic ring. |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous sample preparation and instrument operation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Methyl 2-amino-4-bromobenzoate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of Methyl 2-amino-4-bromobenzoate into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV. This standard energy allows for reproducible fragmentation patterns and comparison with spectral libraries.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 40-300 to ensure detection of the molecular ion and significant fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Methyl 2-amino-4-bromobenzoate.

Methyl 2-amino-4-bromobenzoate molecular structure

An In-depth Technical Guide to Methyl 2-amino-4-bromobenzoate

Introduction

Methyl 2-amino-4-bromobenzoate is a substituted anthranilate compound that serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an amine and a methyl ester group on a brominated benzene ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

The structural and chemical properties of a molecule are fundamental to understanding its reactivity and potential applications. This section details the key identifiers and physicochemical characteristics of Methyl 2-amino-4-bromobenzoate.

Chemical Identifiers

A compound is uniquely identified by several key pieces of information, summarized in the table below.

| Identifier | Value |

| IUPAC Name | methyl 2-amino-4-bromobenzoate[1] |

| CAS Number | 135484-83-2[1][2][3] |

| Molecular Formula | C₈H₈BrNO₂[1][2] |

| Synonyms | Methyl 4-bromoanthranilate, 2-Amino-4-bromobenzoic acid methyl ester[1] |

| InChI Key | MMSODGJNFCCKAZ-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=C(C=C(C=C1)Br)N[1] |

Physicochemical Properties

The physical and chemical properties determine the compound's behavior and appropriate handling procedures.

| Property | Value |

| Molecular Weight | 230.06 g/mol [1][2] |

| Appearance | Off-white to light orange crystalline powder[2][4] |

| Melting Point | 77-81 °C[2][4] |

| Boiling Point | 319.3 ± 22.0 °C (Predicted)[2] |

| Purity | >97.0% (GC)[4] |

Molecular Structure Visualization

The two-dimensional structure of Methyl 2-amino-4-bromobenzoate is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Synthesis and Reactivity

Methyl 2-amino-4-bromobenzoate is typically synthesized from its corresponding carboxylic acid and serves as a reactive intermediate for more complex molecules.

Synthetic Pathway

The most common laboratory synthesis method is the Fischer esterification of 2-amino-4-bromobenzoic acid using methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a general procedure for the synthesis of Methyl 2-amino-4-bromobenzoate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-bromobenzoic acid in an excess of methanol (e.g., 20 mL per gram of acid).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Neutralization: Carefully pour the concentrated mixture into a beaker of ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is neutral to slightly basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 2-amino-4-bromobenzoate.

Reactivity Profile

Methyl 2-amino-4-bromobenzoate is a valuable intermediate due to its multiple reactive sites.[2][3] The amino group can act as a nucleophile or be transformed into other functional groups. The bromine atom is susceptible to replacement via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[2][3] The ester can be hydrolyzed back to the carboxylic acid or converted into an amide. This versatility makes it a key starting material for synthesizing pharmaceuticals, agrochemicals, and dyes.[2][3]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through various spectroscopic techniques. While specific experimental spectra for this exact compound are not detailed in the available search results, typical expected values are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~3.8 | Singlet | -OCH₃ protons |

| ~5.5-6.5 | Broad Singlet | -NH₂ protons | |

| ~6.7-7.8 | Multiplets | Aromatic protons | |

| ¹³C NMR | ~52 | Quartet | -OCH₃ carbon |

| ~110-150 | Multiple Signals | Aromatic carbons | |

| ~167 | Singlet | Carbonyl carbon (C=O) |

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard for calibration.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ester) | 1700-1725 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Ester) | 1100-1300 |

| C-Br Stretch | 500-600 |

Experimental Protocol: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or via an Attenuated Total Reflectance (ATR) accessory.[5]

Mass Spectrometry (MS)

MS provides information about the mass and, therefore, the molecular formula of the compound.

| Ion | Expected m/z Value | Notes |

| [M]⁺ | 229 | Corresponding to C₈H₈⁷⁹BrNO₂ |

| [M+2]⁺ | 231 | Corresponding to C₈H₈⁸¹BrNO₂ |

Notes: The presence of a bromine atom results in a characteristic isotopic pattern with two major peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[5]

Characterization Workflow

The logical flow from synthesis to final product confirmation is a standard procedure in chemical research.

Applications in Research and Development

Methyl 2-amino-4-bromobenzoate is primarily used as a chemical intermediate in organic synthesis.[2][3] Its structural features allow it to be a foundational component in the construction of diverse and complex molecular architectures.

-

Pharmaceuticals: It serves as a precursor for the synthesis of various heterocyclic compounds and other scaffolds that are of interest in drug discovery.

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides.[2][3]

-

Dyes and Pigments: The aromatic amine structure is a classic component in the synthesis of azo dyes and other coloring agents.[2][3]

-

Materials Science: Derivatives of this molecule may be explored for applications in materials science, such as the creation of polymers or functional organic materials.

Safety and Handling

Proper handling of Methyl 2-amino-4-bromobenzoate is essential to ensure laboratory safety. The following table summarizes its known hazards based on the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[6]

References

- 1. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-4-bromobenzoate CAS#: 135484-83-2 [m.chemicalbook.com]

- 3. Methyl 2-amino-4-bromobenzoate | 135484-83-2 [chemicalbook.com]

- 4. Methyl 2-Amino-4-bromobenzoate | 135484-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 2-amino-4-bromobenzoate | CAS#:135484-83-2 | Chemsrc [chemsrc.com]

- 7. 135484-83-2|Methyl 2-amino-4-bromobenzoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-bromobenzoate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-bromobenzoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an aniline, a methyl ester, and a bromine atom on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. The bromine atom, for instance, serves as a convenient handle for cross-coupling reactions, while the amino group and methyl ester can be readily modified. This guide provides a comprehensive overview of the primary synthetic pathways to Methyl 2-amino-4-bromobenzoate, complete with detailed experimental protocols, quantitative data, and process visualizations.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final product is crucial for successful synthesis. The properties of Methyl 2-amino-4-bromobenzoate and its key precursors are summarized below.

| Property | Methyl 2-amino-4-bromobenzoate | 2-Amino-4-bromobenzoic acid | 4-Bromo-2-nitrobenzoic acid | Methyl 4-bromo-2-nitrobenzoate |

| Molecular Formula | C₈H₈BrNO₂[1][2] | C₇H₆BrNO₂[3][4] | C₇H₄BrNO₄[5] | C₈H₆BrNO₄[6] |

| Molecular Weight | 230.06 g/mol [2][7] | 216.03 g/mol [3][4] | 246.01 g/mol | 260.04 g/mol [6] |

| CAS Number | 135484-83-2[1][7] | 20776-50-5[3][4] | 99277-71-1[5][8] | 100959-22-6[6] |

| Appearance | White to light orange powder/crystal[7] | White to light yellow powder[3][4] | Yellow crystalline solid[9] | Light orange to yellow powder/crystal |

| Melting Point | 77-79 °C[1] | 230-234 °C[3][4][10] | 165-169 °C[8] | 82-86 °C |

| Boiling Point | 319.3±22.0 °C (Predicted)[1] | 352.4±32.0 °C (Predicted)[3][10] | 368.6±32.0 °C (Predicted)[8] | Not available |

| Solubility | Soluble in Methanol[7] | Slightly soluble in water[3][11] | Soluble in ethanol, methanol, acetone; insoluble in water[5] | Not available |

Core Synthesis Pathways

There are two primary and reliable synthetic routes to obtain Methyl 2-amino-4-bromobenzoate. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

-

Pathway A: Direct Esterification. This is a single-step synthesis involving the Fischer esterification of 2-Amino-4-bromobenzoic acid with methanol in the presence of an acid catalyst.

-

Pathway B: Reduction of a Nitro Intermediate. This two-step pathway begins with the esterification of 4-Bromo-2-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.

Pathway A: Direct Esterification of 2-Amino-4-bromobenzoic Acid

This pathway is a straightforward method that directly converts the carboxylic acid group of 2-Amino-4-bromobenzoic acid into a methyl ester.

Caption: Direct esterification of 2-Amino-4-bromobenzoic acid.

Pathway B: Esterification and Subsequent Reduction

This two-step approach is advantageous when 4-Bromo-2-nitrobenzoic acid is a more readily available starting material.

Caption: Two-step synthesis via a nitro-ester intermediate.

Experimental Protocols

The following are detailed experimental procedures for the key reactions in the synthesis of Methyl 2-amino-4-bromobenzoate.

Protocol 1: Esterification of 2-Amino-4-bromobenzoic Acid (Pathway A)

This protocol is based on the general principles of Fischer esterification of aminobenzoic acids.

-

Materials:

-

2-Amino-4-bromobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-4-bromobenzoic acid in anhydrous methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solution. A precipitate may form but should redissolve upon heating.[12]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours).[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ gas ceases.[13]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude Methyl 2-amino-4-bromobenzoate by column chromatography or recrystallization.

-

Protocol 2: Esterification of 4-Bromo-2-nitrobenzoic Acid (Pathway B, Step 1)

This procedure outlines the esterification of the nitro-substituted benzoic acid.

-

Materials:

-

4-Bromo-2-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

-

Procedure:

-

Dissolve 4-Bromo-2-nitrobenzoic acid in anhydrous methanol in a round-bottom flask fitted with a reflux condenser.[14]

-

Carefully add concentrated sulfuric acid to the solution.[14]

-

Heat the mixture to reflux and stir for several hours (e.g., 19-24 hours), monitoring by TLC.[14]

-

After completion, cool the reaction mixture and pour it into ice water.[14]

-

Remove the methanol via rotary evaporation.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[14]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 4-bromo-2-nitrobenzoate.[14] Further purification can be done by flash column chromatography if necessary.[14]

-

Protocol 3: Reduction of Methyl 4-bromo-2-nitrobenzoate (Pathway B, Step 2)

This protocol describes the reduction of the nitro group to an amino group.

-

Materials:

-

Methyl 4-bromo-2-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide solution (e.g., 10 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Methyl 4-bromo-2-nitrobenzoate in ethanol in a round-bottom flask.

-

Add an excess of the reducing agent, such as Tin(II) chloride dihydrate or iron powder.

-

Add concentrated hydrochloric acid portion-wise while stirring, controlling any exothermic reaction with an ice bath.

-

After the addition is complete, heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Neutralize the filtrate by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude Methyl 2-amino-4-bromobenzoate by column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes the reported yields for reactions analogous to the ones described in the protocols. Note that yields can vary significantly based on reaction scale, purity of reagents, and reaction conditions.

| Reaction | Starting Material | Product | Reagents | Reported Yield |

| Esterification | 4-Bromo-2-hydroxybenzoic acid | Methyl 4-bromo-2-hydroxybenzoate | Methanol, H₂SO₄ | 93%[14] |

| Nitration/Esterification | Methyl benzoate | Methyl m-nitrobenzoate | HNO₃, H₂SO₄ | 81-85%[15] |

| Synthesis of an Azo Compound | Methyl 3-amino-4-bromobenzoate | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | 1,3-difluoro-2-nitrosobenzene, acetic acid | 62%[16] |

| Sandmeyer-type Reaction | 4-Amino-2-nitrobenzoic acid | 4-Bromo-2-nitrobenzoic acid | NaNO₂, HBr, CuBr | 91%[8] |

Note: Specific yield data for the direct synthesis of Methyl 2-amino-4-bromobenzoate was not prominently available in the search results. The provided data is for analogous reactions to give an indication of expected efficiency.

Conclusion

The synthesis of Methyl 2-amino-4-bromobenzoate can be effectively achieved through either direct esterification of 2-Amino-4-bromobenzoic acid or a two-step process involving esterification of 4-Bromo-2-nitrobenzoic acid followed by reduction. The choice of the synthetic route will be dictated by factors such as the availability and cost of the starting materials, the desired purity of the final product, and the scale of the synthesis. The detailed protocols and physicochemical data provided in this guide serve as a valuable resource for researchers and professionals in the planning and execution of this synthesis.

References

- 1. Methyl 2-amino-4-bromobenzoate | CAS#:135484-83-2 | Chemsrc [chemsrc.com]

- 2. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 2-Bromo-4-nitrobenzoate | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-amino-4-bromobenzoate CAS#: 135484-83-2 [m.chemicalbook.com]

- 8. 4-Bromo-2-nitrobenzoic acid CAS#: 99277-71-1 [m.chemicalbook.com]

- 9. CAS 99277-71-1: 4-Bromo-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 10. 2-Amino-4-bromobenzoic acid | CAS#:20776-50-5 | Chemsrc [chemsrc.com]

- 11. believechemical.com [believechemical.com]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 14. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. par.nsf.gov [par.nsf.gov]

The Synthetic Versatility of Methyl 2-amino-4-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-bromobenzoate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing methyl ester ortho to each other, along with a strategically positioned bromine atom, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its reactivity, offering detailed experimental protocols and quantitative data to facilitate its use in research and development.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of Methyl 2-amino-4-bromobenzoate stems from the distinct reactivity of its amino and bromo functionalities. The nucleophilic amino group readily participates in acylation, alkylation, and diazotization reactions. The bromine atom, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, is amenable to a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of Methyl 2-amino-4-bromobenzoate is the key to its participation in some of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or its ester derivative. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85[1] |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |

| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95[1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry round-bottom flask, combine Methyl 2-amino-4-bromobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]

Caption: Suzuki-Miyaura Coupling of Methyl 2-amino-4-bromobenzoate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of arylamines.[4] This reaction is particularly useful for introducing diverse amine functionalities at the 4-position of the benzoate ring.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ | Toluene | 110 | 95[5] |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 90-98 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To a dry, sealable reaction tube, add Methyl 2-amino-4-bromobenzoate (1.0 eq), the desired amine (1.2 eq), a suitable base (e.g., Cs₂CO₃ or NaOtBu), the palladium catalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XantPhos).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[6][7]

Caption: Buchwald-Hartwig Amination of Methyl 2-amino-4-bromobenzoate.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are important intermediates in organic synthesis.[8][9]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | Et₃N | THF | 60 | 80-95[10] |

| 2 | 2-Methyl-3-butyn-2-ol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | up to 96[11] |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (5) | - | TBAF·3H₂O | THF | 80 | 60-80[12] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve Methyl 2-amino-4-bromobenzoate (1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat as required (typically 60-100 °C).

-

Monitoring: Follow the reaction progress by TLC.

-

Workup: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography.[10]

Caption: Sonogashira Coupling of Methyl 2-amino-4-bromobenzoate.

Reactions of the Amino Group

The amino group in Methyl 2-amino-4-bromobenzoate is a versatile functional group that can undergo a variety of transformations.

N-Acylation

The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is useful for the introduction of various acyl groups, which can serve as protecting groups or as a means to modulate the biological activity of the molecule.

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: Dissolve Methyl 2-amino-4-bromobenzoate (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Acylating Agent Addition: Cool the solution to 0 °C and add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.2 eq) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.[13]

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.[14][15]

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

-

Diazotization: Dissolve Methyl 2-amino-4-bromobenzoate in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (evolution of nitrogen gas).

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the product by distillation or chromatography.[14]

Synthesis of Heterocycles

The ortho-relationship of the amino and methyl ester groups in Methyl 2-amino-4-bromobenzoate makes it an excellent precursor for the synthesis of various fused heterocyclic systems, such as quinazolinones and benzoxazinones.[16]

Experimental Protocol: Synthesis of 7-Bromo-2-methyl-4H-benzo[d][6][16]oxazin-4-one

-

Acylation: To a solution of Methyl 2-amino-4-bromobenzoate (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC.

-

Cyclization: Upon completion of the acylation, heat the reaction mixture to reflux in acetic anhydride to effect cyclization to the benzoxazinone.

-

Workup and Purification: Cool the reaction mixture, pour it into water, and collect the precipitate by filtration. Recrystallize the crude product from a suitable solvent.[16]

Experimental Workflow Overview

The following diagram illustrates a general workflow for reactions involving Methyl 2-amino-4-bromobenzoate.

Caption: General experimental workflow for reactions.

This technical guide provides a comprehensive overview of the reactivity of Methyl 2-amino-4-bromobenzoate, supported by detailed protocols and representative data. Its versatility as a synthetic intermediate makes it a valuable tool for the construction of complex molecules in various fields of chemical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Diazotisation [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

The Role of Methyl 2-amino-4-bromobenzoate in the Synthesis of Bioactive Molecules: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-bromobenzoate is a key chemical intermediate primarily utilized in organic synthesis as a foundational building block for more complex molecules. While this compound itself does not have a well-defined pharmacological mechanism of action, its true significance in the life sciences lies in its role as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with pronounced biological activities. This technical guide explores the utility of Methyl 2-amino-4-bromobenzoate and its structural isomers in the development of novel therapeutic agents, with a focus on the mechanisms of action of its derivatives, which have shown promise in areas such as oncology and metabolic diseases.

Introduction: A Versatile Synthetic Intermediate

Methyl 2-amino-4-bromobenzoate belongs to a class of substituted anthranilates that serve as valuable starting materials in medicinal chemistry. Its chemical structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for synthetic transformations. The presence of the bromine atom, in particular, facilitates cross-coupling reactions, allowing for the introduction of various substituents and the construction of complex molecular architectures.

The primary "mechanism of action" of Methyl 2-amino-4-bromobenzoate from a chemical perspective involves its participation in nucleophilic aromatic substitution reactions, where the amino and bromo groups can be readily modified.[1] This reactivity is harnessed by synthetic chemists to generate libraries of compounds for biological screening.

Bioactive Derivatives Synthesized from Aminobenzoate Scaffolds

While direct biological data on Methyl 2-amino-4-bromobenzoate is not available, numerous studies have demonstrated the potent pharmacological activities of molecules derived from it and its isomers. These derivatives often target key enzymes and signaling pathways implicated in various diseases.

Inhibition of Glutathione-Related Enzymes

Derivatives of methyl 4-aminobenzoate have been investigated for their potential to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress and xenobiotics.[2] Dysregulation of these enzymes is associated with various pathologies, including cancer.

A study on methyl 4-aminobenzoate derivatives revealed that specific substitutions on the benzene ring led to potent inhibition of these enzymes.[2] For instance, methyl 4-amino-3-bromo-5-fluorobenzoate (Compound 1) was identified as a strong inhibitor of GR, while methyl 4-amino-2-nitrobenzoate (Compound 5) showed significant inhibitory activity against GST.[2]

| Compound | Target Enzyme | Ki (μM) |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012[2] |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26[2] |

The inhibitory effects of the methyl 4-aminobenzoate derivatives on GR and GST were determined spectrophotometrically.

-

Enzyme Source: Human erythrocytes were used to isolate GR and GST.

-

Assay Principle: The activity of GR was monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH. GST activity was measured by monitoring the formation of the glutathione-CDNB conjugate at 340 nm.

-

Procedure:

-

A reaction mixture containing phosphate buffer, the respective enzyme, and the substrate (GSSG for GR, CDNB and GSH for GST) was prepared.

-

The synthesized inhibitor compounds were added at varying concentrations.

-

The reaction was initiated by the addition of NADPH (for GR) or the substrates (for GST).

-

The change in absorbance was recorded over time using a spectrophotometer.

-

The inhibition constants (Ki) were calculated using Lineweaver-Burk plots.

-

Caption: Inhibition of Glutathione Reductase and S-transferase by aminobenzoate derivatives.

Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Methyl 2-amino-bromobenzoate isomers are precursors to thieno[2,3-d]pyrimidines, a class of compounds known for their wide range of biological activities, including anticancer effects. These compounds are structurally analogous to purines, allowing them to interact with various biological targets.

One study detailed the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidines, which were evaluated for their antiproliferative activity against a panel of cancer cell lines.[3] Compound 7a emerged as a potent agent against FaDu (human pharynx squamous cell carcinoma) cells with an IC50 value of 1.73 μM.[3] The proposed mechanism of action for this class of compounds is the dual inhibition of topoisomerase-I and -II, enzymes critical for DNA replication and repair.[3]

| Compound | Cell Line | IC50 (μM) |

| 7a | FaDu (HTB-43) | 1.73[3] |

-

Cell Culture: Cancer cell lines (e.g., FaDu) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the synthesized thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

References

- 1. Methyl 2-amino-4-bromobenzoate CAS#: 135484-83-2 [m.chemicalbook.com]

- 2. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-amino-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Methyl 2-amino-4-bromobenzoate (CAS No: 135484-83-2). Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate potential risks associated with the handling of this chemical.

Physicochemical and Toxicological Profile

Methyl 2-amino-4-bromobenzoate is an off-white powder or crystalline solid.[1] A summary of its key physicochemical properties is provided in Table 1. Understanding these properties is the first step in a comprehensive safety assessment.

Table 1: Physicochemical Properties of Methyl 2-amino-4-bromobenzoate

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [2][3][4] |

| Molecular Weight | 230.06 g/mol | [2][4][5] |

| Melting Point | 77-80 °C | [2][3] |

| Boiling Point | 319.3 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 146.9 ± 22.3 °C | [3] |

| Appearance | Solid, off-white powder to crystal | [1][2] |

| Solubility | Soluble in Methanol | [1] |

Hazard Identification and Classification

Methyl 2-amino-4-bromobenzoate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Experimental Protocols for Safe Handling

The following protocols are derived from established safety data sheets and general laboratory best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A critical component of safe handling is the consistent and correct use of PPE. The following diagram outlines the necessary protective gear.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: Always handle Methyl 2-amino-4-bromobenzoate in a well-ventilated area.[2] A chemical fume hood is the recommended engineering control to keep airborne concentrations low.[3]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Instructions | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [2][6] |

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate: Evacuate personnel from the affected area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][7]

-

Cleanup: Wear appropriate PPE. Sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified under normal conditions.

-

Chemical Stability: The product is stable under recommended storage conditions.[8]

-

Conditions to Avoid: Heat, flames, and sparks.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The product should be sent to an approved waste disposal plant.[2]

Logical Framework for Hazard Mitigation

A systematic approach is essential for mitigating the risks associated with Methyl 2-amino-4-bromobenzoate. The following diagram illustrates the hierarchy of controls.

This guide is intended to provide comprehensive safety information. However, it is imperative that all users of Methyl 2-amino-4-bromobenzoate consult the most current Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety policies and procedures.

References

- 1. Methyl 2-amino-4-bromobenzoate CAS#: 135484-83-2 [m.chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. Methyl 2-amino-4-bromobenzoate | CAS#:135484-83-2 | Chemsrc [chemsrc.com]

- 4. Methyl-2-amino-4-bromobenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-amino-4-bromobenzoate - Safety Data Sheet [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 2-amino-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1][2]

This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling of methyl 2-amino-4-bromobenzoate with various arylboronic acids. The resulting methyl 2-amino-4-arylbenzoate scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of the ortho-amino group can influence the catalytic cycle, making the careful selection of reaction parameters critical for achieving high yields and purity.[3]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (methyl 2-amino-4-bromobenzoate) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

dot

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of methyl 2-amino-4-bromobenzoate with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Methyl 2-amino-4-bromobenzoate (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine methyl 2-amino-4-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the methyl 2-amino-4-bromobenzoate.[4]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4][5]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

dot

Data Presentation

The success of the Suzuki coupling of methyl 2-amino-4-bromobenzoate is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize representative reaction conditions and yields for the coupling of structurally similar aryl bromides. These conditions can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki Coupling of Amino-Substituted Aryl Bromides

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |

| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | N/A | 33-46 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | [3] |

| 2 | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 57-96 | 1-bromo-4-(chloromethyl)benzene | [5][6] |

| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | N/A | Good | 2-Bromo-4-methylpyridine | [4] |

| 4 | Pd₂(dba)₃ (0.2) | Tricyclohexylphosphine (0.8) | KOAc (3) | Dioxane | 135 (MW) | 0.33 | N/A | Aryl Iodide | [7] |

N/A: Not available in the provided search results.

Table 2: Catalyst and Ligand Selection Guide

| Catalyst System | Advantages | Considerations |

| Pd(PPh₃)₄ | Commercially available, well-established for a variety of substrates. | Can be sensitive to air and moisture. |

| Pd(OAc)₂ / Phosphine Ligand | Allows for tuning of reactivity and stability by varying the ligand (e.g., PPh₃, PCy₃, XPhos). | Requires optimization of the palladium-to-ligand ratio. |

| Pd(dppf)Cl₂ | Often effective for heteroaromatic and sterically hindered substrates. Robust and air-stable. | Can be more expensive than simpler palladium sources. |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., one with a more electron-rich and bulky ligand), or screening different bases and solvents. Ensure all reagents are pure and the solvent is thoroughly degassed.

-

Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help, but purification will be necessary to remove the homocoupled byproduct.

-

Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere and avoiding prolonged reaction times at high temperatures.

-

Catalyst Deactivation: The ortho-amino group can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky phosphine ligands can sometimes mitigate this issue.

By carefully selecting the reaction conditions and considering the potential challenges, the Suzuki-Miyaura cross-coupling of methyl 2-amino-4-bromobenzoate can be a highly effective method for the synthesis of valuable biaryl compounds for research and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Application Notes and Protocols for the Heck Reaction of Methyl 2-amino-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Heck reaction of Methyl 2-amino-4-bromobenzoate, a versatile building block in medicinal chemistry. The presence of the amino and ester functionalities, along with the bromine atom, makes this substrate particularly valuable for creating complex molecular architectures. Understanding and optimizing the Heck reaction with this substrate is crucial for its effective utilization in drug discovery and development.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Methyl 2-amino-4-bromobenzoate to form a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene reactant coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the Heck reaction of Methyl 2-amino-4-bromobenzoate with various acrylates. The data is compiled from analogous reactions reported in the literature and represents a general guide for optimization.

Table 1: Catalyst, Ligand, and Base Screening

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | 80-95 |

| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMAc | 110 | 12-24 | 85-98 |

| 3 | PdCl₂(PPh₃)₂ (1.5) | - | NaOAc (2) | NMP | 120 | 12 | >90 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Dioxane | 100 | 18 | 80-90 |

| 5 | Pd/C (5) | - | Na₂CO₃ (2) | DMF/H₂O | 130 | 24 | 70-85 |